Home > Products > Screening Compounds P59823 > Barium citrate heptahydrate
Barium citrate heptahydrate - 6487-29-2

Barium citrate heptahydrate

Catalog Number: EVT-6727499
CAS Number: 6487-29-2
Molecular Formula: C12H24Ba3O21
Molecular Weight: 916.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Barium citrate heptahydrate, with the chemical formula Ba3(C6H5O7)27H2O\text{Ba}_3(\text{C}_6\text{H}_5\text{O}_7)_2\cdot 7\text{H}_2\text{O} and a CAS number of 6487-29-2, is an organometallic compound that consists of barium ions and citrate ions, with seven water molecules associated in its crystalline structure. This compound is classified as a tribasic citrate of barium, where the citrate acts as a chelating agent for the barium ions. Barium citrate heptahydrate is primarily used in scientific research and has applications in various fields, including biochemistry and materials science.

Synthesis Analysis

Methods

Barium citrate heptahydrate can be synthesized through several methods, primarily involving the reaction of barium carbonate or barium hydroxide with citric acid. The synthesis process typically involves the following steps:

  1. Preparation of Reactants: Barium carbonate is mixed with citric acid in an aqueous solution.
  2. Reaction Conditions: The mixture is stirred at elevated temperatures to facilitate the reaction, ensuring that all reactants are dissolved.
  3. Crystallization: Upon cooling, barium citrate precipitates out of the solution as a crystalline solid, which can then be filtered and dried to obtain the heptahydrate form .

Technical Details

The reaction can be summarized by the following equation:

BaCO3+2C6H8O7Ba3(C6H5O7)2+3CO2+7H2O\text{BaCO}_3+2\text{C}_6\text{H}_8\text{O}_7\rightarrow \text{Ba}_3(\text{C}_6\text{H}_5\text{O}_7)_2+3\text{CO}_2+7\text{H}_2\text{O}

This equation illustrates how barium carbonate reacts with citric acid to form barium citrate heptahydrate along with carbon dioxide and water as byproducts.

Molecular Structure Analysis

Structure

Barium citrate heptahydrate features a complex molecular structure where barium ions are coordinated by citrate ligands. Each citrate ion can bind to multiple barium ions, forming a stable chelate complex. The water molecules are integral to the structure, influencing its stability and solubility.

Data

  • Molecular Weight: Approximately 916.29 g/mol
  • Crystal System: Orthorhombic
  • Space Group: Pnma
Chemical Reactions Analysis

Reactions

Barium citrate heptahydrate undergoes thermal decomposition when heated, typically in three stages:

  1. Formation of anhydrous barium citrate.
  2. Decomposition into barium oxide and carbon dioxide.
  3. Further breakdown at higher temperatures leading to other barium compounds .

Technical Details

The thermal stability of barium citrate heptahydrate is significant for its applications in high-temperature processes. The decomposition pathway can be influenced by factors such as heating rate and atmospheric conditions.

Mechanism of Action

Process

In biological systems, barium citrate heptahydrate acts as a source of barium ions that can influence various biochemical pathways. The mechanism involves:

  • Ion Exchange: Barium ions can replace calcium ions in biological systems, affecting muscle contraction and neurotransmission.
  • Chelation: The citrate component chelates metal ions, which can enhance solubility and bioavailability in physiological environments.

Data

Studies have shown that barium ions can modulate cellular activities, although excessive exposure may lead to toxicity. Understanding the precise mechanisms requires further investigation into its interactions at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water; solubility increases with temperature.
  • Melting Point: Decomposes before melting.

Chemical Properties

  • Stability: Stable under normal conditions but decomposes upon heating.
  • Reactivity: Reacts with acids to release carbon dioxide; forms complexes with various ligands.

Relevant analyses indicate that the compound's stability and reactivity make it suitable for various applications in research .

Applications

Barium citrate heptahydrate has diverse applications in scientific research:

  • Biochemical Research: Used as a reagent in proteomics and other biochemical assays due to its ability to chelate metal ions.
  • Radiographic Imaging: Functions as a contrast agent in medical imaging techniques.
  • Materials Science: Employed in synthesizing advanced materials like ceramics and composites due to its thermal stability and reactivity characteristics.
Synthetic Methodologies and Optimization

Aqueous-Phase Synthesis Protocols for Barium Citrate Heptahydrate Crystallization

Aqueous-phase synthesis remains the foundational approach for barium citrate heptahydrate (BCH) crystallization, leveraging controlled precipitation in aqueous media. The process initiates with stoichiometric reactions between barium salts (typically barium nitrate, Ba(NO₃)₂) and citric acid (C₆H₈O₇) under ambient conditions. Critical to crystallization control is pH modulation, where ammonia solution is systematically added to maintain a neutral environment (pH ≈ 7), preventing barium carbonate formation and ensuring exclusive citrate complexation [1]. The protocol follows a sequence: (1) dissolution of barium nitrate in deionized water at 80°C with continuous stirring; (2) dropwise addition of citric acid solution; (3) pH adjustment with NH₄OH; (4) evaporation-induced crystallization over 12–24 hours [1] [4].

A sophisticated variant employs the gel growth technique, where sodium metasilicate forms a porous matrix that controls ion diffusion rates. In this method, a gelling mixture of sodium metasilicate (density 1.04 g/cm³) and citric acid solution enables slow crystallization within silica pores, yielding single crystals suitable for structural analysis. This technique achieves enhanced crystal homogeneity by suppressing rapid nucleation, with typical crystal growth cycles spanning 2–3 weeks [4].

Crystallization kinetics are governed by three interrelated parameters:

  • Supersaturation Ratio: Optimal at 1.5–2.0, minimizing impurity incorporation
  • Temperature Gradient: Isothermal conditions at 25–30°C favor heptahydrate stability
  • Ionic Strength: <0.1 M prevents colloidal aggregation

Table 1: Aqueous-Phase Crystallization Parameters for BCH

ParameterOptimal RangeEffect on Crystallization
pH6.8–7.2Prevents BaCO₃ formation
Temperature25–30°CStabilizes heptahydrate phase
[Ba²⁺]:[Cit³⁻] Ratio3:2 (stoichiometric)Avoids non-stoichiometric adducts
Evaporation Rate5–10 mL/hControls crystal size distribution

Post-crystallization, the heptahydrate phase is confirmed through characteristic FTIR bands at 1580 cm⁻¹ (asymmetric COO⁻ stretch), 1395 cm⁻¹ (symmetric COO⁻ stretch), and 3450 cm⁻¹ (lattice water vibrations) [4]. X-ray diffraction reveals a triclinic unit cell where Ba²⁺ ions exhibit 8–10 coordinate bonding modes with citrate anions, forming polymeric layers stabilized by hydrogen-bonded water molecules [4].

Hydrothermal Synthesis Techniques for Enhanced Structural Homogeneity

Hydrothermal processing elevates BCH synthesis by exploiting subcritical water (100–250°C, autogenous pressure) to enhance ion mobility and crystallization kinetics. This method achieves three key advantages over aqueous-phase routes: (1) reduced crystallization time from weeks to hours; (2) improved crystallinity with dislocation densities <10⁶ cm⁻²; (3) elimination of volatile organic solvents. The reactor system comprises Teflon-lined autoclaves with precise temperature (±2°C) and pressure (±0.1 MPa) control [5] [6].

In a representative protocol, stoichiometric Ba(NO₃)₂ and citric acid solutions are sealed in autoclaves and subjected to temperature ramping profiles:

  • Heating phase: 5°C/min to target temperature (120–200°C)
  • Isothermal crystallization: 4–12 hours depending on target particle size
  • Controlled cooling: 0.5°C/min to prevent thermal shock defects

Phase-transition pathways under hydrothermal conditions reveal temperature-dependent hydration states:

  • <100°C: Tetrahydrate predominates (metastable)
  • 100–140°C: Heptahydrate becomes thermodynamically stable
  • >140°C: Anhydrous barium citrate forms via dehydration

Table 2: Hydrothermal Conditions vs. BCH Crystallographic Metrics

Temperature (°C)Pressure (MPa)Crystallite Size (nm)Lattice Strain (%)Preferred Orientation
1200.235 ± 30.15[001]
1600.662 ± 50.08[100]
2001.5110 ± 80.03[110]

The filling fraction of reactors (60–80% volume) critically impacts nucleation density. Lower fill fractions (60%) favor diffusion-controlled growth yielding larger crystals (100–200 μm), while higher fill fractions (80%) promote homogeneous nucleation with narrower size distributions (CV <8%) [6]. Post-synthesis, the heptahydrate phase stability is maintained through rapid quenching to 5°C, arresting dehydration kinetics. Hydrothermally synthesized BCH exhibits superior compositional homogeneity, evidenced by energy-dispersive X-ray spectroscopy showing Ba:citrate molar ratios of 3:2 ± 0.05 across crystal facets [5].

Sol-Gel Approaches for Precursor-Derived Barium-Containing Materials

Sol-gel chemistry transforms BCH from an end-product to a versatile precursor for advanced oxide materials through controlled thermal decomposition. The process hinges on chelating interactions between Ba²⁺ ions and citrate anions, forming polymeric networks that dictate final oxide morphology. In standardized protocols, barium nitrate and citric acid (1:1–1:2 molar ratios) dissolve in aqueous or ethanol-water cosolvent systems, followed by polycondensation at 80–90°C to form viscous gels. Molecular-level homogeneity is achieved through EDTA co-chelating strategies, where EDTA:citrate:Ba²⁺ ratios of 1:2:1 optimize crosslinking density while suppressing premature precipitation [1] [8].

Calcination profiles determine the phase evolution of barium-containing oxides from BCH precursors:

  • Stage I (25–200°C): Dehydration → anhydrous barium citrate
  • Stage II (200–450°C): Oxidative decomposition → amorphous BaCO₃ + carbonaceous residue
  • Stage III (450–850°C): Crystallization → target oxides (e.g., BaTiO₃, BaFe₁₂O₁₉)

Table 3: Thermal Decomposition Stages of BCH in Sol-Gel Processing

StageTemperature Range (°C)Weight Loss (%)Dominant ReactionProduct Phase
I25–20018.2H₂O evaporationBa₃(C₆H₅O₇)₂
II200–45052.7Citrate combustionAmorphous BaCO₃ + CO₂
III450–65015.1Carbonate decompositionBaO or intermediate oxides
IV650–8500Crystallization & grain growthPerovskites/hexagonal ferrites

Doping strategies leverage BCH precursors for multifunctional materials. For example, Yttrium-doped barium hexaferrites (BaYₓFe₁₂₋ₓO₁₉) incorporate Y³⁺ by adding yttrium nitrate to the initial sol, achieving atomic-level dispersion. Similarly, bandgap-engineered perovskites like (K,Na,Ba)(Ni,Nb)O₃−δ utilize BCH-derived barium sources in sol-gel systems with ethylene glycol solvents [1] [8]. Post-calcination, these materials exhibit sub-100 nm crystallites with narrow size distributions (PDI <0.2), attributable to the molecular-scale precursor homogeneity.

Properties

CAS Number

6487-29-2

Product Name

Barium citrate heptahydrate

IUPAC Name

barium(2+);2-hydroxypropane-1,2,3-tricarboxylate;heptahydrate

Molecular Formula

C12H24Ba3O21

Molecular Weight

916.3 g/mol

InChI

InChI=1S/2C6H8O7.3Ba.7H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;7*1H2/q;;3*+2;;;;;;;/p-6

InChI Key

LBYFZIZBHOKEJA-UHFFFAOYSA-H

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.[Ba+2].[Ba+2].[Ba+2]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.[Ba+2].[Ba+2].[Ba+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.